molecular formula C15H11NO4 B13002469 4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid

4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid

Cat. No.: B13002469
M. Wt: 269.25 g/mol
InChI Key: KPCRCGKIWCDRHB-UHFFFAOYSA-N
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Description

4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds It features a furo[2,3-c]pyridine core fused with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid typically involves multi-step organic synthesis. One common approach starts with the preparation of the furo[2,3-c]pyridine core, which can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles. The benzoic acid moiety is then introduced via coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener reaction conditions to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organometallic compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of advanced materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzoic acid: A simpler benzoic acid derivative with different biological activities.

    Furo[2,3-c]pyridine derivatives: Compounds with similar core structures but different substituents, leading to varied properties and applications.

Uniqueness

4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid is unique due to its specific combination of a furo[2,3-c]pyridine core and a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

4-[(7-oxofuro[2,3-c]pyridin-6-yl)methyl]benzoic acid

InChI

InChI=1S/C15H11NO4/c17-14-13-11(6-8-20-13)5-7-16(14)9-10-1-3-12(4-2-10)15(18)19/h1-8H,9H2,(H,18,19)

InChI Key

KPCRCGKIWCDRHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=CC3=C(C2=O)OC=C3)C(=O)O

Origin of Product

United States

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